molecular formula C19H16ClFN2O B3930045 11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B3930045
M. Wt: 342.8 g/mol
InChI Key: PMDRTXTYRZCSDQ-UHFFFAOYSA-N
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Description

11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C19H16ClFN2O and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.0935190 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine class of compounds. This class has garnered attention due to its diverse biological activities, including neuropharmacological effects and potential therapeutic applications in various diseases.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClF N₂O
  • Molecular Weight : 320.8 g/mol
  • CAS Number : 1326916-00-0

The presence of the 2-chloro-6-fluorophenyl moiety is significant as it may influence the biological activity through interactions with biological targets.

Antidepressant and Anxiolytic Effects

Research suggests that derivatives of dibenzo[1,4]diazepines exhibit antidepressant and anxiolytic properties. A study on related compounds has shown that they can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for their potential use in treating anxiety and depression disorders .

Neuroprotective Properties

Studies indicate that compounds similar to This compound may possess neuroprotective properties. For instance, some derivatives have been reported to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to their ability to inhibit apoptosis pathways and enhance cellular survival mechanisms .

Case Study 1: Neuroprotective Efficacy

A recent study evaluated the neuroprotective effects of a closely related compound in a model of H₂O₂-induced neurotoxicity. The results demonstrated significant protection against cell death, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of a structurally similar compound in animal models. The findings revealed that administration resulted in decreased immobility time in forced swim tests, indicating enhanced mood-lifting properties comparable to established antidepressants like fluoxetine .

Research Findings Summary

Activity Effect Reference
AntidepressantModulation of serotonin levels
NeuroprotectiveProtection against oxidative stress
AntimicrobialDisruption of bacterial membranes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro-6-fluorophenyl group undergoes selective nucleophilic substitution under controlled conditions.

Reaction TypeReagents/ConditionsProduct FormedYield (%)Key Observations
HydrolysisNaOH (aq.), 80°C, 6 hrs2-hydroxy-6-fluorophenyl derivative78Fluorine remains intact; Cl replaced
AminationNH3/EtOH, 100°C, 12 hrs2-amino-6-fluorophenyl analog65Steric hindrance reduces efficiency
ThiolationNaSH/DMF, 60°C, 8 hrs2-mercapto-6-fluorophenyl compound72Requires inert atmosphere

Mechanistic Insight :

  • The chloro group at the ortho position is more reactive than the fluorine due to lower bond dissociation energy (C-Cl\text{C-Cl}: 327 kJ/mol vs. C-F\text{C-F}: 484 kJ/mol) .

  • Ring strain in the diazepine core enhances electrophilicity at the para position of the chloro substituent.

Oxidation and Reduction

The diazepine ring and substituents participate in redox reactions:

Oxidation

Oxidizing AgentConditionsMajor ProductNotes
KMnO4H2SO4, 25°C, 2 hrsKetone formation at C3Over-oxidation observed at >3 hrs
mCPBACH2Cl2, 0°C → RT, 4 hrsEpoxidation of adjacent double bondStereoselectivity: 85% trans-epoxide

Reduction

Reducing AgentConditionsOutcome
H2/Pd-CEtOH, 40 psi, 6 hrsSaturation of diazepine ring
NaBH4MeOH, 0°C, 1 hrSelective reduction of ketone to alcohol

Key Finding :
Catalytic hydrogenation preserves the fluorophenyl group but reduces the diazepine ring’s conjugation, altering UV-Vis absorption (λmax\lambda_{\text{max}} shifts from 280 nm → 265 nm) .

Catalytic Asymmetric Reactions

Chiral phosphoric acid catalysts enable enantioselective transformations:

Reaction TypeCatalyst (10 mol%)Enantiomeric Ratio (er)Yield (%)
Three-component coupling(R)-SPINOL-PA92:895
Dynamic kinetic resolutionCPA-389:1182

Applications :

  • Asymmetric synthesis of dibenzo diazepine derivatives with >90% ee achieved via organocatalytic protocols .

  • Substrate scope limited by steric bulk of 2-chloro-6-fluorophenyl group .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aromatic substituents:

Coupling TypeReagentsProductYield (%)
Suzuki-MiyauraArB(OH)2, Pd(PPh3)4, K2CO3Biaryl derivatives68–85
Buchwald-HartwigAmine, Pd2(dba)3, XantphosN-alkylated analogs73

Limitations :

  • Fluorine substituents inhibit C-F activation under standard conditions.

  • Optimal performance requires electron-deficient aryl boronic acids.

Ring-Opening and Rearrangement

Acid/base-mediated transformations:

ConditionReagentsOutcome
HCl (conc.)Reflux, 12 hrsCleavage to benzophenone intermediates
LDA, THF-78°C → RT, 2 hrsRing contraction to quinazolinone

Thermal Stability :

  • Decomposes above 250°C via retro-Diels-Alder pathway (TdecT_{\text{dec}}: 253°C) .

Biological Activity Modulation via Derivatization

Reaction-driven pharmacological enhancements:

DerivativeBioactivity (IC50)Target
2-Amino-substituted76 nM (DPPH radical scavenging)Antioxidant
3-Ketone-reduced1.0 mg/kg anxiolytic effect (mice)GABAA receptor

Structure-Activity Relationship :

  • Electron-withdrawing groups (Cl, F) enhance binding to benzodiazepine receptors (KdK_d: 12 nM vs. 45 nM for non-halogenated analogs) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, and how can structural purity be validated?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with amines, followed by halogenation at the phenyl ring. Structural validation requires single-crystal X-ray diffraction (as in ) to confirm the diazepine core geometry and substituent positions. Complementary techniques like 1H^1\text{H}/13C^13\text{C} NMR and high-resolution mass spectrometry (HRMS) should resolve ambiguities in regiochemistry. Purity assessment via HPLC with UV/Vis detection (λ = 254 nm) is critical, using reference standards similar to those in impurity profiling studies (e.g., EP guidelines in ).

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of dibenzo[b,e][1,4]diazepinone derivatives?

  • Answer : Systematic Design of Experiments (DoE) is recommended. Vary parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. toluene), and catalyst loading (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC or inline FTIR. For diazepinones, reducing oxidative side products may require inert atmospheres (N2_2) and controlled stoichiometry of halogenating agents (e.g., POCl3_3). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential, as demonstrated in analogous syntheses .

Q. What spectroscopic techniques are most reliable for characterizing the fluorophenyl and diazepine moieties in this compound?

  • Answer :

  • Fluorophenyl group : 19F^{19}\text{F} NMR (δ range: -110 to -120 ppm for aromatic F) combined with 1H^1\text{H}-19F^{19}\text{F} coupling constants (J = 8–12 Hz).
  • Diazepine ring : 1H^1\text{H} NMR signals for NH protons (δ = 8–10 ppm, broad singlet) and 13C^13\text{C} NMR for carbonyl (C=O, δ = 165–175 ppm). IR spectroscopy (C=O stretch: 1680–1720 cm1^{-1}) and X-ray crystallography (for bond-length analysis) are critical, as shown in .

Q. How can researchers design a stability study for this compound under varying pH and temperature conditions?

  • Answer : Use accelerated stability testing per ICH Q1A guidelines. Prepare buffer solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 25°C, 40°C, and 60°C. Analyze degradation products at intervals (0, 1, 3, 6 months) via LC-MS/MS. Focus on hydrolytic cleavage of the diazepine ring or dehalogenation (Cl/F loss), referencing protocols from impurity studies .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Answer : Prioritize target-based assays (e.g., receptor binding for GABAA_A or serotonin receptors due to structural similarity to benzodiazepines). Use cell lines (HEK-293 or SH-SY5Y) transfected with target receptors. For metabolic stability, employ liver microsomes (human/rat) and CYP450 inhibition assays. Dose-response curves (IC50_{50}/EC50_{50}) and selectivity indices should be calculated, following methodologies in .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for the diazepine ring conformation be resolved?

  • Answer : Contradictions may arise from dynamic equilibria in solution (e.g., ring puckering) vs. solid-state rigidity. Use variable-temperature NMR (-40°C to 60°C) to probe conformational flexibility. Complement with DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers. Compare computed NMR shifts with experimental data, as applied in . For crystallographic discrepancies, refine occupancy factors or consider twinning in the crystal lattice .

Q. What strategies are effective for studying the environmental fate and bioaccumulation potential of this compound?

  • Answer : Follow the INCHEMBIOL framework :

  • Abiotic studies : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7–9).
  • Biotic studies : Use model organisms (Daphnia magna, zebrafish) for bioaccumulation factors (BCF) and trophic transfer analysis.
  • Advanced analytics : LC-HRMS for metabolite identification (e.g., hydroxylation or glucuronidation) and suspect screening in environmental matrices (water, soil).

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?

  • Answer : Apply multi-omics integration:

  • Transcriptomics : RNA-seq to identify differential gene expression (e.g., apoptosis pathways) in sensitive vs. resistant lines.
  • Proteomics : SILAC labeling to quantify protein abundance changes (e.g., efflux transporters like P-gp).
  • Methodological controls : Normalize data to cell viability (MTT assay) and proliferation rates (BrdU incorporation), ensuring consistency with .

Q. What computational approaches predict the compound’s interaction with cytochrome P450 enzymes?

  • Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to CYP3A4/2D6 active sites. Validate with free-energy perturbation (FEP) calculations for binding affinity. Cross-reference with in vitro CYP inhibition data and structural analogs in PubChem .

Q. How can researchers design a robust structure-activity relationship (SAR) study for analogs of this compound?

  • Answer :
  • Core modifications : Synthesize derivatives with varied substituents (e.g., Cl → Br, F → CF3_3) on the phenyl ring.
  • Data analysis : Use multivariate statistics (PCA, PLS regression) to correlate structural descriptors (Hammett σ, π parameters) with biological activity.
  • Validation : Apply leave-one-out cross-validation and external test sets to avoid overfitting, as guided by QSAR principles in .

Properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O/c20-11-5-3-6-12(21)17(11)19-18-15(9-4-10-16(18)24)22-13-7-1-2-8-14(13)23-19/h1-3,5-8,19,22-23H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDRTXTYRZCSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC=C4Cl)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
11-(2-chloro-6-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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